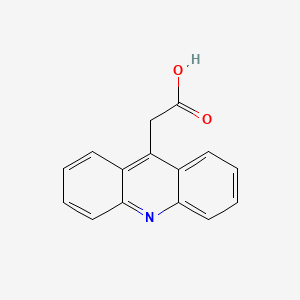
Acridine-9-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridine-9-acetic acid is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives have been extensively studied due to their wide range of biological activities and applications in various fields such as pharmacology, material sciences, and photophysics .
Preparation Methods
The synthesis of acridine-9-acetic acid typically involves the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines, followed by cyclization using polyphosphoric acid (PPA) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Acridine-9-acetic acid undergoes various chemical reactions, including:
Oxidation: Acridine can be oxidized by dichromate in acetic acid to form acridone.
Reduction: The reduction of acridine derivatives can lead to the formation of dihydroacridine compounds.
Substitution: Nucleophilic substitution reactions are common, especially at the 9-position of the acridine ring due to its lower electron density.
Condensation: Condensation reactions with chloroform and alkyl chloride can yield different acridine derivatives.
Common reagents used in these reactions include dichromate, acetic acid, chloroform, and alkyl chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acridine-9-acetic acid and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Industry: Used in the production of dyes, pigments, and fluorescent materials.
Mechanism of Action
The primary mechanism of action of acridine-9-acetic acid involves DNA intercalation, where the compound inserts itself between DNA base pairs. This intercalation disrupts DNA replication and transcription, leading to cell death. Acridine derivatives can also inhibit enzymes such as topoisomerase and telomerase, further contributing to their anticancer properties .
Comparison with Similar Compounds
Acridine-9-acetic acid can be compared with other acridine derivatives such as:
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer activity.
Triazoloacridone (C-1305): Exhibits strong anticancer properties.
Amsacrine (m-AMSA): Used clinically as an anticancer agent.
These compounds share similar mechanisms of action but differ in their specific molecular structures and biological activities, highlighting the uniqueness of this compound in its specific applications and properties.
Properties
Molecular Formula |
C15H11NO2 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-acridin-9-ylacetic acid |
InChI |
InChI=1S/C15H11NO2/c17-15(18)9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8H,9H2,(H,17,18) |
InChI Key |
QTKFSQNJSBQUPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















